molecular formula C8H4ClN3 B1148688 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260381-90-5

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Cat. No.: B1148688
CAS No.: 1260381-90-5
M. Wt: 177.59046
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 6 and a carbonitrile group at position 2.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKAMWCVBVCUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

6-Chloro-1H-pyrrolo[3,2-c]pyridine

This scaffold is synthesized via cyclization of 3-aminopyridine derivatives. A reported method involves:

  • Reagents : 3-Amino-4-chloropyridine, propargyl bromide, and a palladium catalyst.

  • Conditions : Reaction in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

  • Yield : 60–70% after silica gel chromatography.

Cyanation Precursors

Introduction of the nitrile group at position 3 often utilizes:

  • Cyanating agents : Trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN).

  • Activation : Lewis acids like boron trifluoride (BF₃) or zinc chloride (ZnCl₂).

Synthetic Routes

Direct Cyanation of Halogenated Intermediates

A one-step cyanation protocol has been adapted from analogous pyrrolopyridine systems:

Procedure :

  • Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous acetonitrile.

  • Add CuCN (2.5 equiv) and catalytic ZnCl₂ (0.1 equiv).

  • Reflux at 120°C under nitrogen for 8–12 hours.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1).

Outcomes :

ParameterValueSource
Yield55–65%
Purity (HPLC)≥95%
Reaction ScaleUp to 100 g

Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient position 3 of the pyrrolopyridine core is activated by ZnCl₂, enabling CN⁻ attack from CuCN.

Step 1: Formation of Pyrrolo[3,2-c]pyridine Core

A cyclocondensation approach is adapted from patent literature:

  • Reactants : 4-Chloro-3-nitropyridine and ethyl acrylate.

  • Conditions : Heating at 150°C in toluene with triethylamine (TEA).

  • Intermediate : Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (Yield: 50–60%).

Step 2: Carboxylate to Nitrile Conversion

Decarboxylative cyanation :

  • Treat the ester with ammonium chloride and TMSCN in DMF.

  • Heat at 100°C for 6 hours.

  • Yield : 70–75% after recrystallization.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies on solvent systems reveal:

SolventTemp (°C)Yield (%)Purity (%)
DMF1206597
Acetonitrile1206295
THF804590

Data extrapolated from analogous cyanation reactions.

Catalytic Enhancements

  • Palladium catalysts : Pd(OAc)₂ (0.5 mol%) improves yield to 75% in DMF at 100°C.

  • Microwave assistance : Reduces reaction time to 2 hours with comparable yields.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, NH), 8.55 (d, J = 5.2 Hz, 1H), 8.20 (s, 1H), 7.45 (d, J = 5.2 Hz, 1H).

  • LC-MS : m/z 177.59 [M+H]⁺, retention time 6.8 min (C18 column).

Purity Protocols

  • Recrystallization : Ethanol/water (7:3) achieves ≥98% purity.

  • Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

Challenges and Research Gaps

  • Regioselectivity : Competing cyanation at position 2 remains unresolved, requiring advanced directing groups.

  • Scalability : Batch inconsistencies arise above 500 g scale due to exothermic side reactions.

  • Alternative Routes : Photocatalytic cyanation and flow chemistry approaches are underexplored.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Biological Activities

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the most promising applications of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is its role as an inhibitor of fibroblast growth factor receptors. FGFRs are implicated in various cancers, making this compound a candidate for cancer therapy. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells by interfering with critical signaling pathways such as ras–mek–erk and pi3k–akt.

2. Development of Selective MPS1 Inhibitors
This compound has been utilized in the design of selective inhibitors for the MPS1 kinase, which is vital for cell cycle regulation. A study demonstrated that derivatives based on this scaffold exhibited favorable pharmacokinetics and effectively inhibited MPS1 in tumor models, showcasing their potential in cancer treatment .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions from suitable precursors. Common methods include:

  • Palladium-Mediated Coupling : This method employs palladium catalysts to facilitate the formation of the pyrrolo structure through coupling reactions involving substituted pyridines and alkynes .
  • Cyclo-condensation Reactions : These reactions utilize 2-amino-1H-pyrrole derivatives and active methylene compounds under acidic conditions to yield various pyrrolopyridine derivatives .

Applications in Medicinal Chemistry

Application AreaDescriptionCase Study Reference
Cancer TherapyInhibits FGFRs leading to reduced tumor growth and increased apoptosis in cancer cells.
Kinase InhibitionSelective inhibition of MPS1 kinase enhances understanding of cell cycle regulation.
Antimicrobial ActivityCompounds derived from this scaffold exhibit antimicrobial properties against various pathogens.Ongoing research

Mechanism of Action

The mechanism by which 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
  • Structure : Chlorine at position 5, ethyl ester at position 2 (vs. CN at position 3 in the target compound).
  • Synthesis: Prepared via esterification with 60% yield, comparable to non-chlorinated analogs .
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3)
  • Structure : Chlorine at position 4, methyl at position 6, and an oxo group at position 2.
  • Synthesis : Chlorination of a pyridine precursor using POCl₃/PCl₅ in CHCl₃, yielding a dihydropyridine derivative .
  • Reactivity: Reacts with amines to form 4-amino derivatives, highlighting the electrophilic nature of the chloro-substituted position. The oxo group increases polarity, reducing solubility in non-polar solvents compared to the target compound.
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Structure : Bromine at position 6 (vs. chlorine in the target) and a pyrrolo[2,3-b]pyridine core.
  • Properties : Bromine’s higher molecular weight and polarizability may alter electronic effects and reactivity. Bromo-substituted analogs are often used in cross-coupling reactions, whereas chloro derivatives may exhibit slower kinetics in such processes .

Core Structural Modifications

2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives
  • Structure: Pyrrole ring substituted with phenyl groups and an amino moiety.
  • Modifications: Functionalization with pyridine fragments yields pyrrolo[2,3-b]pyridines (e.g., compounds 4a–c), demonstrating the versatility of cyanopyridine scaffolds in generating diverse heterocycles .
  • Implications: The amino group in these derivatives introduces hydrogen-bonding capabilities, which are absent in the target compound’s structure.
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
  • Structure : Trifluoromethyl and chloro substituents on a pyrazolo-pyrimidine core (e.g., 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile) .
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the simpler chloro-CN combination in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Yield Notable Properties
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile Pyrrolo[3,2-c]pyridine Cl (6), CN (3) Likely chlorination N/A High electrophilicity, polar
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Pyrrolo[2,3-c]pyridine Cl (5), COOEt (2) Esterification 60% Increased lipophilicity
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3) Dihydropyridine Cl (4), O (2), Me (6) POCl₃/PCl₅ chlorination High High polarity, reactive at C4
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine Br (6), CN (3) Bromination N/A Potential toxicity, heavier atom

Biological Activity

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS No. 1260381-90-5) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₄ClN₃
  • Molecular Weight : 177.59 g/mol
  • Solubility : Varies across different solvents; generally soluble in organic solvents.
  • Bioavailability Score : 0.55, indicating moderate bioavailability potential .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor of specific enzymes and its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of pyrrole compounds, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .

CompoundMIC (μg/mL)Target Bacteria
This compound3.12 - 12.5S. aureus, E. coli
Control (Ciprofloxacin)2S. aureus, E. coli

Anti-inflammatory Properties

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act as a potent inhibitor of certain kinases involved in inflammatory pathways and cell proliferation.

Case Studies

  • DYRK1A Inhibition : In a recent study focusing on the design of DYRK1A inhibitors, compounds related to the pyrrolo series were synthesized and evaluated for their inhibitory activity. The results showed promising nanomolar-level inhibition of DYRK1A, which is implicated in various neurodegenerative diseases .
  • Antioxidant Activity : The antioxidant capacity of this compound was assessed using ORAC assays, revealing significant protective effects against oxidative stress in cellular models .

Q & A

Q. What are the optimized synthetic routes for 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization or condensation reactions. A robust protocol uses 6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a precursor, reacting it with aldehydes (e.g., 3-chloro-2-fluorobenzaldehyde) in methanol at 50°C for 5 hours with piperidine as a catalyst, achieving yields up to 85% . Microwave-assisted synthesis is an alternative, reducing reaction time and improving efficiency by ~30% compared to conventional heating .
  • Critical Parameters :
ParameterConventional MethodMicrowave Method
Temperature50–80°C100–120°C
Time5–24 hours0.5–2 hours
CatalystPiperidineAcidic solvents
Yield Range70–85%80–92%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on NMR, IR, and mass spectrometry . Key spectral features include:
  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with NH protons (if present) at δ ~5.6 ppm .
  • IR : Stretching vibrations for the nitrile group (C≡N) appear at ~2220 cm⁻¹, and carbonyl (C=O) at ~1670 cm⁻¹ in derivatives .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ = 207.0325) confirms molecular formula .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives exhibit antitumor, antidiabetic, and antimycobacterial activities . For example:
  • Antitumor : Analogues with chloro and nitrile substituents show IC₅₀ values of 2–10 µM against breast cancer cell lines (MCF-7) .
  • Antidiabetic : Pyrrolo-pyridine carbonitriles inhibit α-glucosidase with IC₅₀ ~15 µM, comparable to acarbose .
  • Data Limitations : Activity varies with substitution patterns; systematic SAR studies are recommended .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this scaffold?

  • Methodological Answer : Quinine-catalyzed asymmetric reactions are effective. For example, tandem conjugate addition-intramolecular cyclization with malononitrile derivatives yields enantiomerically enriched products (e.g., 72% ee) .
  • Key Steps :

Use chiral catalysts (e.g., quinine) in dichloromethane at -78°C.

Optimize stoichiometry of LiHMDS (1.0 M in THF) and methyl iodide for alkylation .

Monitor enantiomeric excess via HPLC with chiral columns (e.g., CHIRALPAK AD-H) .

Q. What computational strategies are used to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties. The chloro group at position 6 acts as a leaving group, with calculated activation energies of ~25 kcal/mol for Suzuki-Miyaura couplings .
  • Applications :
  • Predict regioselectivity in Pd-catalyzed arylations.
  • Guide the design of electron-deficient pyridine ligands for improved catalytic efficiency .

Q. How to resolve contradictions in reported biological data for pyrrolo-pyridine carbonitriles?

  • Methodological Answer : Discrepancies often arise from differences in assay protocols or substituent effects . For example:
  • Antimicrobial Activity : Discrepancies in MIC values (e.g., 4–32 µg/mL) may stem from variations in bacterial strains or solvent systems .
  • Mitigation Strategies :
  • Standardize assays using CLSI guidelines.
  • Perform dose-response curves with >3 replicates.
  • Compare logP and solubility data to account for bioavailability differences .

Q. What are the challenges in scaling up the synthesis of this compound under GMP conditions?

  • Methodological Answer : Key issues include purity control and solvent selection .
  • Purity : Column chromatography (silica gel, CHCl₃:EtOH 10:1) achieves >98% purity but is impractical for large batches. Switch to recrystallization (e.g., ethanol/water) .
  • Solvents : Replace methanol (Class 2 solvent) with isopropanol or acetone to meet ICH Q3C guidelines .

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